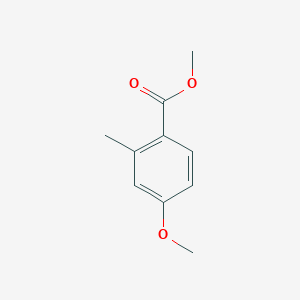

Methyl 4-methoxy-2-methylbenzoate

Description

Overview of Methyl 4-methoxy-2-methylbenzoate within Chemical Disciplines

This compound, identified by its CAS number 35598-05-1, is primarily utilized in the field of organic synthesis. scbt.com It is classified as a benzoate (B1203000) ester and a derivative of benzoic acid. sigmaaldrich.com Within chemical disciplines, it serves as a crucial building block—a starting material or intermediate for creating more complex molecules. scbt.com

Its structural precursor, 4-methoxy-2-methylbenzoic acid, is recognized for its utility in the synthesis of pharmaceuticals and agrochemicals. spectrabase.com Specifically, this acid is an intermediate in the creation of anti-inflammatory and analgesic agents. spectrabase.com Consequently, this compound is of significant interest in medicinal chemistry and drug development as a key component in the synthetic pathways leading to these larger, bioactive compounds. Furthermore, the acid form is used in polymer chemistry to formulate specialty polymers, suggesting a parallel utility for its ester derivative in materials science research. spectrabase.com

The compound is typically supplied as a white to light yellow clear liquid for laboratory use, underscoring its role as a reagent in academic and industrial research settings. chemicalbook.com

Historical Context of this compound Research

While a definitive date for the first synthesis of this compound is not prominent in historical records, its origins are rooted in the broader history of benzoic acid esterification and the study of substituted aromatic compounds. The fundamental reactions for creating such esters, like Fischer esterification, have been known for over a century. rsc.org

The study of related methoxybenzoic acid derivatives gained momentum in the mid-20th century. For instance, the growth-regulating properties of dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), a chlorinated analogue, were discovered by Zimmerman and Hitchcock in 1942. hmdb.ca Such discoveries highlighted the significant impact that substituents on the benzene (B151609) ring could have on a molecule's biological activity and spurred further investigation into variously substituted benzoates.

Research into the synthesis of related isomers, such as methyl 2-methoxy-4-methylbenzoate, involved multi-step reactions starting from precursors like 2-hydroxy-4-methylbenzoic acid. These established synthetic routes provided the foundational chemical knowledge necessary for the eventual synthesis and study of this compound as researchers explored the chemical space of substituted aromatic esters for various applications.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily centered on its application as a synthetic intermediate. Its availability from chemical suppliers that cater to research and development indicates an ongoing demand within the scientific community. chemicalbook.com The compound is a valuable precursor in fields requiring tailored aromatic structures, particularly in the development of pharmaceuticals and specialized polymers. spectrabase.com

Future research is likely to continue leveraging this compound as a building block for novel molecules. The exploration of new catalysts, such as solid acids like zirconium/titanium composites, for the efficient and environmentally friendly synthesis of methyl benzoate derivatives is an active area of research that could impact the production and use of this compound. sigmaaldrich.com

Furthermore, there is growing interest in the biological activities of benzoate esters. Related compounds like methyl benzoate are being investigated as promising and environmentally safe biopesticides. This suggests a potential future research avenue for this compound and its derivatives, exploring their potential applications in agriculture and pest management, which would represent a significant expansion from its current role as a synthetic intermediate.

Compound Data

The following tables provide key data for this compound.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | scbt.com |

| Molecular Weight | 180.20 g/mol | scbt.comchemicalbook.com |

| CAS Number | 35598-05-1 | scbt.com |

| Physical State | Liquid | chemicalbook.com |

| Appearance | White to Light yellow clear liquid | chemicalbook.com |

| Boiling Point | 98 °C at 0.5 mmHg | chemicalbook.com |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in surveyed public databases.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in surveyed literature. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available in surveyed literature. |

Established Synthetic Routes to this compound

Traditional methods for synthesizing this compound rely on well-understood organic reactions, primarily involving the formation of an ester from a carboxylic acid precursor.

The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid. This reaction involves treating 4-methoxy-2-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst.

General Reaction Scheme:

Reactants: 4-methoxy-2-methylbenzoic acid, Methanol (excess)

Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

Conditions: Reflux

Products: this compound, Water

This compound is synthesized from its carboxylic acid precursor, 4-methoxy-2-methylbenzoic acid. sigmaaldrich.com This precursor, a trisubstituted aromatic compound, serves as the primary starting material for direct esterification. sigmaaldrich.com An alternative, though less direct, approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. This intermediate can then react readily with methanol to form the final ester product. This two-step method can be advantageous when the direct esterification is slow or low-yielding.

Two-Step Process Example:

Acid Chloride Formation: 4-methoxy-2-methylbenzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Esterification: The resulting 4-methoxy-2-methylbenzoyl chloride is then treated with methanol. This reaction is typically rapid and does not require an acid catalyst.

This compound and its structural isomers serve as key intermediates in the synthesis of more complex molecules. chemimpex.com Multistep sequences can be designed to produce substituted analogues, demonstrating the utility of the benzoate scaffold. For instance, a related compound, methyl 2-methoxy-4-methylbenzoate, can be used as a starting material to synthesize brominated derivatives. chemicalbook.com In one documented synthesis, this ester undergoes bromination followed by hydrolysis to yield 5-bromo-2-methoxy-4-methylbenzoic acid. chemicalbook.com This highlights how the methyl ester group can be carried through several synthetic steps before a final transformation.

Such multistep syntheses are common in the development of pharmaceuticals. For example, a novel synthesis of the anticancer drug Gefitinib was developed starting from methyl 3-hydroxy-4-methoxybenzoate, a positional isomer of the title compound's precursor. mdpi.com The process involved a sequence of reactions including alkylation, nitration, reduction, and cyclization, underscoring the role of benzoate esters as foundational building blocks in complex synthetic pathways. mdpi.com

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 2-methoxy-4-methylbenzoate | Bromine (Br₂), Acetic Acid (AcOH) | Methyl 5-bromo-2-methoxy-4-methylbenzoate | 99% | chemicalbook.com |

| 2 | Methyl 5-bromo-2-methoxy-4-methylbenzoate | Sodium Hydroxide (B78521) (NaOH), Ethanol/Water | 5-bromo-2-methoxy-4-methylbenzoic acid | 82% | chemicalbook.com |

Novel and Emerging Synthetic Approaches for this compound

Research into the synthesis of benzoate esters is moving towards more efficient, selective, and environmentally benign methods. These include the development of advanced chemo- and regioselective techniques and the use of novel catalytic systems.

In the synthesis of complex substituted benzoates, chemo- and regioselectivity are crucial. When multiple reactive functional groups are present on a molecule, it is essential to modify only the intended site. Regioselective protection and methylation strategies have been employed in the synthesis of various methyl hydroxy-methoxybenzoates. For instance, in a molecule with two different hydroxyl groups, one can be selectively protected (e.g., via acylation), allowing the other to be methylated. Subsequent deprotection yields the desired mono-methylated product. This principle of selective protection and reaction is fundamental for constructing specifically substituted isomers of this compound if additional functional groups were present on the aromatic ring.

While traditional esterification relies on homogeneous acid catalysts like sulfuric acid, these can cause corrosion, are difficult to recycle, and generate acidic waste. mdpi.commdpi.com To overcome these issues, significant research has focused on developing heterogeneous solid acid catalysts. These catalysts are insoluble in the reaction mixture, allowing for easy separation and reuse. mdpi.com

Zirconium-based solid acids have shown particular promise. Studies have demonstrated that zirconium metal catalysts fixed with titanium (Zr/Ti solid acids) exhibit high activity for the esterification of various benzoic acids with methanol. mdpi.com The catalytic activity is influenced by the composition of the catalyst. Further research has shown that iron-supported zirconium/titanium (Fe/Zr/Ti) solid acids can also serve as effective and recyclable catalysts for methyl benzoate synthesis. mdpi.com The addition of iron can increase the catalyst's surface area and the number of acid sites, enhancing its activity. mdpi.com

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Low cost, high reactivity | researchgate.netmdpi.com |

| Heterogeneous Solid Acid | Zr/Ti Solid Acid | Recoverable, reusable, reduced waste | mdpi.com |

| Heterogeneous Solid Acid | Fe/Zr/Ti Solid Acid | Enhanced activity, easily separated, recyclable | mdpi.com |

| Palladium Complex | [PdCl₂(Xantphos)] | Very high activity (TOF ~260,000 h⁻¹) for carbonylation routes | researchgate.net |

Another advanced catalytic approach is the alkoxycarbonylation of aryl halides catalyzed by palladium complexes. researchgate.net This method can achieve extremely high turnover frequencies (TOFs) for the synthesis of methyl benzoate from iodobenzene, representing a highly efficient, albeit more complex, alternative to direct esterification. researchgate.net

An in-depth examination of the synthetic pathways and reaction dynamics of this compound reveals a compound governed by the interplay of electronic and steric effects. This article explores the application of sustainable manufacturing principles to its production and delves into the mechanistic details of its key reactions, from hydrolysis and electrophilic substitutions to a comparative analysis with related esters.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-6-8(12-2)4-5-9(7)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYAVWKYDVBIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70532464 | |

| Record name | Methyl 4-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35598-05-1 | |

| Record name | Methyl 4-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Methoxy 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While a dedicated spectrum for pure methyl 4-methoxy-2-methylbenzoate is not widely published in readily accessible databases, data for closely related structures and derivatives allow for a detailed prediction of its ¹H NMR spectrum.

For instance, analysis of a derivative, (methylsulfinyl)this compound, reveals key signals for the aromatic protons. rsc.org In a related synthesis, the ¹H NMR spectrum of this compound in CDCl₃ was reported, confirming its formation. researchgate.net

Based on established principles and data from related compounds, the expected chemical shifts (δ) in ppm for this compound are as follows:

Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons. The proton at C6, being ortho to the ester group, would appear as a doublet. The protons at C3 and C5 would also show distinct signals, likely a doublet and a doublet of doublets, reflecting their coupling with neighboring protons. The electron-donating methoxy (B1213986) group at C4 and the methyl group at C2 significantly influence the chemical shifts of these aromatic protons.

Methoxy Protons (-OCH₃): The protons of the methoxy group attached to the aromatic ring (at C4) would appear as a sharp singlet. The protons of the methyl group of the ester function (-COOCH₃) would also present as a distinct singlet, typically at a slightly different chemical shift.

Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the benzene ring (at C2) would appear as a singlet.

A study on the tricarbonyl chromium complex of this compound identified signals at δ = 6.47 (d, J = 6.8 Hz, 1H), 5.50-5.44 (m, 2H) for the aromatic protons, and singlets at 3.84 ppm, 3.82 ppm, and 2.58 ppm for the three distinct methyl groups (two methoxy and one aryl-methyl) when complexed to the metal. semanticscholar.org It is important to note that these shifts are for the complexed molecule and would differ from the free ester due to the electronic effects of the Cr(CO)₃ group. semanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C6-H) | ~7.8 | Doublet |

| Aromatic-H (C5-H) | ~6.7-6.9 | Doublet of Doublets |

| Aromatic-H (C3-H) | ~6.7-6.9 | Doublet |

| Ester Methyl (-COOCH₃) | ~3.9 | Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The ¹³C NMR spectrum of the tricarbonyl chromium complex of this compound showed signals at δ = 167.2 (C=O), 146.5, 114.6, 99.4, 88.0, 83.3, 78.1 (aromatic carbons), 57.2, 53.5 (methoxy carbons), and 22.2 (methyl carbon). semanticscholar.org The carbonyl signal from the Cr(CO)₃ group appeared at 233.6 ppm. semanticscholar.org As with ¹H NMR, these values are influenced by the metal complexation.

For the free ester, the expected ¹³C NMR chemical shifts are:

Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing at the lowest field (~167 ppm).

Aromatic Carbons (C-Ar): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the methoxy group (C4) and the ester group (C1) will be significantly deshielded. The carbon bearing the methyl group (C2) will also be clearly identifiable.

Methoxy and Methyl Carbons: The carbons of the two methoxy groups and the aromatic methyl group will appear at a high field, typically between 20-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Aromatic C1 | ~125 |

| Aromatic C2 | ~140 |

| Aromatic C3 | ~115 |

| Aromatic C4 | ~162 |

| Aromatic C5 | ~113 |

| Aromatic C6 | ~132 |

| Ester Methyl (-COOCH₃) | ~52 |

| Methoxy (-OCH₃) | ~55 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the aromatic protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the placement of the ester, methoxy, and methyl groups on the aromatic ring by showing correlations from the methyl protons to the ring carbons.

For the tricarbonyl chromium complex of a related compound, COSY and HSQC spectra were used to confirm structural assignments. semanticscholar.org

Solid-State NMR Applications for this compound

No specific studies utilizing solid-state NMR (ssNMR) for this compound were found in the surveyed literature. However, ssNMR could provide valuable information on the compound's crystalline structure, polymorphism, and molecular dynamics in the solid phase, complementing data from X-ray diffraction.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

Functional Group Identification via FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying characteristic functional groups. The FT-IR spectrum of this compound would be expected to show several key absorption bands.

The IR spectrum of the tricarbonyl chromium complex of this compound showed prominent peaks at 1955, 1851 cm⁻¹ (from the Cr(CO)₃ group), and 1242 cm⁻¹ (likely C-O stretching). semanticscholar.org

Based on the structure of the free ester, the following characteristic vibrational frequencies (in cm⁻¹) would be anticipated:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1730 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and ether linkages, usually found in the 1250-1000 cm⁻¹ range.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically result in several bands in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ester C=O Stretch | 1730-1720 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

Vibrational Mode Assignments and Conformational Analysis

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and conformational properties of this compound. While a detailed experimental spectrum for this specific compound is not extensively published, analysis can be inferred from related molecules like methyl benzoate (B1203000) and other substituted benzoates. researchgate.netresearchgate.net The vibrational modes are dominated by the benzene ring, the ester group, and the methoxy and methyl substituents.

Key vibrational modes expected for this compound include the C=O stretching of the ester group, typically found in the 1715-1725 cm⁻¹ region. researchgate.net The C-O-C stretching vibrations of the ester and ether linkages are also prominent, appearing in the 1280 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations within the benzene ring are expected to produce signals between 1400 and 1610 cm⁻¹. Vibrations corresponding to the methyl groups (both the C-CH₃ and O-CH₃) include symmetric and asymmetric stretching and bending modes.

Conformational analysis, aided by computational methods like Density Functional Theory (DFT), helps in understanding the spatial arrangement of the substituent groups. mdpi.com For this compound, a key conformational feature is the orientation of the ester and methoxy groups relative to the benzene ring. The potential energy surface can reveal the most stable conformers, with torsional barriers for the rotation of the methyl groups on the ether and ester functions being significant factors. mdpi.com For instance, in related methoxy-substituted aromatics, the potential energy barrier for methyl rotation about the O–CH₃ bond is largely intramolecular in nature. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. scirp.org |

| C-H Stretching (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl and methoxy groups. |

| C=O Stretching (Ester) | 1715 - 1725 | Stretching of the carbonyl double bond in the ester functional group. researchgate.net |

| C=C Stretching (Aromatic) | 1400 - 1610 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. researchgate.net |

| C-O-C Stretching (Ether & Ester) | 1250 - 1300 | Asymmetric and symmetric stretching of the C-O bonds. researchgate.net |

| C-H Bending (Methyl) | 1375 - 1470 | Symmetric and asymmetric bending (scissoring, wagging, twisting) of the methyl groups. |

| Ring Deformation | 650 - 1000 | In-plane and out-of-plane bending and deformation of the benzene ring structure. |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a crucial complement to infrared (IR) spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For aromatic compounds like this compound, Raman spectra are particularly useful for identifying symmetric vibrations and skeletal modes of the benzene ring, which often appear as strong, sharp bands.

The symmetric "breathing" mode of the benzene ring, typically weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. Likewise, the C=C stretching vibrations of the aromatic ring are also strong in Raman. researchgate.net Analysis of the Raman spectra of alkali metal o-methoxybenzoates shows systematic shifts in band positions related to the electronic charge distribution in the anion, a principle that applies here as well. researchgate.net The combination of IR and Raman data allows for a more complete and confident assignment of the fundamental vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of a compound with high confidence. For this compound, the molecular formula is C₁₀H₁₂O₃. epa.gov HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | epa.gov |

| Average Mass | 180.203 g/mol | epa.gov |

| Monoisotopic Mass | 180.078644 g/mol | epa.gov |

Fragmentation Patterns and Structural Information from MS/MS

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to identify the molecule's structure. For benzoate esters, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group and ether linkages. libretexts.org

While specific MS/MS data for this compound is not detailed in the provided results, likely fragmentation patterns can be predicted based on similar structures like methyl 4-methoxybenzoate (B1229959). nih.govnist.gov The parent molecular ion peak would be observed at m/z 180. Prominent fragments would likely arise from the loss of small, stable neutral molecules or radicals.

Key Predicted Fragmentation Pathways:

Loss of a methoxy radical (•OCH₃): This is a common fragmentation for esters, leading to the formation of an acylium ion. For this compound, this would result in a fragment at m/z 149 ([M - 31]⁺).

Loss of a methyl radical (•CH₃): Loss of the ester's methyl group would yield a fragment at m/z 165 ([M - 15]⁺).

Formation of a substituted tropylium (B1234903) ion: Aromatic compounds can rearrange to form stable tropylium ions.

Cleavage of the methoxy group on the ring: Loss of a methyl radical from the ether linkage could occur, followed by further fragmentation.

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion |

| 165 | [C₉H₉O₃]⁺ | •CH₃ (from ester) |

| 149 | [C₉H₉O₂]⁺ | •OCH₃ (from ester) |

| 121 | [C₈H₉O]⁺ | •COOCH₃ (carbomethoxy radical) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions. The benzene ring in this compound contains a conjugated π-system, which gives rise to strong π → π* absorptions in the UV region. The carbonyl group of the ester also has a weaker n → π* transition.

The substitution pattern on the benzene ring significantly influences the absorption maxima (λ_max). The methoxy group (an auxochrome) and the methyl group typically cause a bathochromic (red) shift in the π → π* transitions of the benzene ring compared to unsubstituted benzene. Studies on related o-methoxybenzoates show that changing the electronic environment results in shifts in the UV spectra. researchgate.net The exact λ_max values would provide information about the extent of conjugation and the electronic effects of the substituents.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related compounds like methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate reveals how such molecules pack in the solid state. researchgate.net A crystallographic study would determine the unit cell parameters, space group, and the exact conformation of the molecule in the crystal lattice. This includes the planarity of the benzene ring and the torsion angles of the ester and methoxy substituents relative to the ring, which are critical for understanding its physical properties and intermolecular interactions. researchgate.net

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule, confirming connectivity and structure. |

| Torsion Angles | The conformation of the molecule, especially the orientation of substituents. |

| Intermolecular Interactions | Details on how molecules pack together, including hydrogen bonds and van der Waals forces. |

Following a comprehensive review of available scientific literature and crystallographic databases, detailed experimental data regarding the advanced solid-state characterization of this compound is not available. Specifically, there are no published studies detailing the single-crystal X-ray diffraction analysis, which is required to definitively determine the crystal system, space group, and precise intermolecular interactions for this compound.

Consequently, the information required to populate the following sections as per the specified outline could not be located:

Hirshfeld Surface Analysis for Intermolecular Contacts

While research exists for structurally related molecules such as methyl 4-hydroxybenzoate (B8730719) or methyl 4-methoxybenzoate, these analyses are not applicable to this compound due to the unique structural and electronic influence of the 2-methyl substituent on the benzene ring. The introduction of this group can significantly alter the molecule's packing in the solid state, leading to a different crystal system and a unique network of intermolecular forces.

Without a published crystal structure, a scientifically accurate discussion of its hydrogen bonding network or a computational Hirshfeld surface analysis is not possible.

Advanced Applications and Derivatization of Methyl 4 Methoxy 2 Methylbenzoate in Organic Synthesis

Methyl 4-methoxy-2-methylbenzoate as a Building Block in Complex Molecule Synthesis

The strategic positioning of substituents on the aromatic ring of this compound makes it a key starting material for the synthesis of a range of valuable chemical entities.

While direct applications of this compound in pharmaceutical synthesis are not extensively documented in publicly available literature, its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid, is a recognized intermediate in the preparation of various pharmaceuticals. nbinno.comchemimpex.com This acid is utilized in the synthesis of compounds targeted for use as antihistamines, antipsychotics, and anti-inflammatory drugs. nbinno.com For instance, 4-methoxy-2-methylbenzoic acid is a starting material for the synthesis of 2-methyl-4-nitroanisole, a precursor to the antihypertensive drug Prazosin. nbinno.com Given that esters are readily hydrolyzed to their corresponding carboxylic acids, it is plausible that this compound could serve as a precursor to 4-methoxy-2-methylbenzoic acid in these synthetic pathways.

Another related compound, methyl 3-methoxy-4-methylbenzoate, has been identified as a valuable intermediate for pharmaceutical preparations. google.com

In the field of agrochemicals, the derivative 4-methoxy-2-methylbenzoic acid is employed as an intermediate in the synthesis of herbicides and insecticides. nbinno.com It serves as a precursor for the production of other compounds, such as 2-methyl-4-chlorophenoxyacetic acid, which is used as a herbicide. nbinno.com The structural features of these molecules are critical to their biological activity, and the specific substitution pattern of the starting material is key to the final product's efficacy.

As a fine chemical, this compound and its derivatives are valuable building blocks due to their specific reactivity and the potential for further functionalization. cymitquimica.com

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂ and are known to possess a wide range of biological activities. The synthesis of hydrazones often involves the reaction of a carbonyl compound with a hydrazine (B178648) derivative. While the direct synthesis of hydrazones from this compound is not explicitly detailed in the surveyed literature, the closely related compound, methyl 4-methoxybenzoate (B1229959), is readily converted to 4-methoxybenzoylhydrazide by refluxing with hydrazine hydrate (B1144303). nih.gov This hydrazide can then be reacted with various aldehydes to form a series of 4-methoxybenzoylhydrazones. nih.gov This suggests a feasible pathway for the derivatization of this compound into its corresponding hydrazide and subsequently into a variety of hydrazone compounds.

The general reaction scheme for the formation of hydrazones from a methyl benzoate (B1203000) derivative is as follows:

Formation of the hydrazide: The methyl ester is reacted with hydrazine hydrate (N₂H₄·H₂O), typically in a solvent like methanol (B129727), under reflux.

Formation of the hydrazone: The resulting hydrazide is then condensed with an appropriate aldehyde or ketone, often with a catalytic amount of acid. researchgate.netresearchgate.netnih.gov

The application of this compound in the direct synthesis of polymers is not well-documented. However, its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid, is noted for its use in the formulation of specialty polymers. chemimpex.com The incorporation of such aromatic structures can enhance properties like thermal stability and chemical resistance in the resulting polymers, which are important for applications in coatings and adhesives. chemimpex.com

Strategic Modifications and Functionalization of this compound

The reactivity of the aromatic ring in this compound allows for various modifications, which can be directed to specific positions depending on the reaction conditions and the directing effects of the existing substituents.

The term regioselectivity refers to the preference for a chemical reaction to occur at one position over another. libretexts.org In the case of this compound, the methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the methyl group (-CH₃) is also an activating, ortho-, para-directing group. The ester group (-COOCH₃) is a deactivating, meta-directing group. The interplay of these directing effects governs the position of incoming electrophiles during electrophilic aromatic substitution reactions.

Research on the regioselective C-H alkylation of anisole (B1667542) derivatives provides insight into the expected reactivity of this compound. Studies on 2-methyl substituted anisoles have shown that C-H alkylation can be achieved with high regioselectivity. nih.govnih.govrsc.org For instance, the use of a cationic imidazolin-2-iminato scandium(III) alkyl complex as a catalyst has been shown to effectively catalyze the ortho-Csp²-H and benzylic Csp³-H alkylation of anisole derivatives with olefins under mild conditions. nih.govnih.govrsc.org

Given the substitution pattern of this compound, electrophilic attack would be predicted to occur at the positions ortho and para to the activating methoxy and methyl groups, and meta to the deactivating ester group. The most likely positions for substitution would be C3 and C5, which are ortho to the methyl and methoxy groups, respectively, and are not sterically hindered. The precise outcome would depend on the specific reagents and reaction conditions employed.

Transformations of the Ester and Methoxy Groups

The reactivity of this compound is primarily centered on its ester and methoxy functionalities. These groups can be selectively modified to yield key intermediates.

Ester Transformations: The most fundamental transformation of the methyl ester group is its hydrolysis to the corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid. This reaction is typically achieved under basic conditions. For instance, procedures for structurally similar methyl esters involve heating under reflux with an aqueous solution of sodium hydroxide (B78521) (NaOH) in a solvent like methanol. prepchem.comchemspider.com Following the saponification, acidification with a strong acid, such as hydrochloric acid (HCl), precipitates the carboxylic acid. chemspider.com This hydrolysis is a critical step, as the resulting carboxylic acid is a precursor for numerous other derivatives. nbinno.com

Methoxy Group Transformations (Demethylation): The cleavage of the aryl methyl ether (O-demethylation) is a key transformation that yields a phenolic hydroxyl group, significantly altering the molecule's reactivity.

Chemical Methods: Classical, albeit harsh, methods for demethylating aryl methyl ethers involve heating the compound with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.org Another established method uses pyridine (B92270) hydrochloride, which requires high temperatures to facilitate an SN2 attack on the methyl group. wikipedia.org

Biocatalytic Methods: Modern synthetic approaches increasingly utilize enzymatic systems for selective demethylation under mild conditions. Cytochrome P450 monooxygenases are one such class of enzymes. nih.gov For example, a two-component system involving a P450 enzyme (CYP199A35) and a reductase has been shown to be specific for the O-demethylation of para-substituted methoxybenzoic acid derivatives. nih.gov Another biocatalytic approach employs cobalamin-dependent methyltransferases, such as veratrol-O-demethylase (VdmB), which can perform regioselective demethylation on various aryl methyl ethers via a methyl transfer mechanism in an oxygen-independent manner. acs.org

Preparation of Substituted Benzoic Acids and Derivatives

The primary route to substituted benzoic acids from this compound begins with the hydrolysis of the ester group to form 4-methoxy-2-methylbenzoic acid. prepchem.comchemspider.com This carboxylic acid serves as a crucial building block for more complex molecules. nbinno.com

4-Methoxy-2-methylbenzoic acid is a documented intermediate in the synthesis of various commercial products:

Pharmaceuticals: It is a starting material for synthesizing compounds like 2-methyl-4-nitroanisole, which is a precursor in the production of the antihypertensive drug prazosin. nbinno.com

Agrochemicals: The compound is used to synthesize agrochemicals, including herbicides like 2-methyl-4-chlorophenoxyacetic acid. nbinno.com

Further derivatization can also occur at the benzylic methyl group. Although shown on an isomeric compound, a common strategy for functionalizing such a methyl group is through radical bromination using N-bromosuccinimide (NBS) and an initiator like benzoyl peroxide. rsc.org This would convert the 2-methyl group into a bromomethyl group, opening pathways for nucleophilic substitution reactions to introduce a wide variety of other functional groups. rsc.orgysu.edu

Table 1: Key Transformations and Resulting Derivatives

| Starting Material | Reagent(s) | Transformation | Product |

|---|

Catalyst Development and Methodologies for this compound Transformations

Advancements in catalysis offer more efficient and environmentally benign methods for transformations involving methyl benzoate derivatives.

Solid Acid Catalysts: For the esterification of benzoic acids (the reverse of hydrolysis), significant progress has been made in developing reusable solid acid catalysts to replace traditional corrosive liquid acids like sulfuric acid. mdpi.com A notable example is a titanium-zirconium (Zr/Ti) based solid acid, which shows high catalytic activity for the direct condensation of benzoic acids with methanol. mdpi.com Such catalysts are advantageous as they are recoverable, reduce waste, and can be used multiple times. mdpi.com These heterogeneous catalysts are also applicable to the hydrolysis reaction under appropriate conditions.

Biocatalysts: As mentioned previously, enzymes are at the forefront of catalyst development for specific transformations.

Cytochrome P450 Systems: Genomic studies have identified specific cytochrome P450 monooxygenases that catalyze the O-demethylation of 4-methoxybenzoate. nih.gov These enzymatic systems offer high specificity for the para-methoxy group. nih.gov

Methyltransferases: Cobalamin-dependent methyltransferases like veratrol-O-demethylase provide an oxygen-independent pathway for regioselective demethylation, broadening the scope of biocatalytic tools available for modifying aryl methyl ethers. acs.org

Table 2: Catalyst Systems for Related Transformations

| Transformation | Catalyst System | Catalyst Type | Advantages |

|---|---|---|---|

| Esterification / Hydrolysis | Titanium-Zirconium Solid Acid | Heterogeneous Solid Acid | Reusable, reduced waste, non-corrosive. mdpi.com |

| O-Demethylation | Cytochrome P450 Monooxygenase | Biocatalyst (Enzyme) | High specificity, mild reaction conditions. nih.gov |

| O-Demethylation | Veratrol-O-demethylase (VdmB) | Biocatalyst (Enzyme) | Oxygen-independent, regioselective. acs.org |

Unselective Phenolic Coupling and Dimerization Strategies

Direct phenolic coupling and dimerization reactions require a free hydroxyl group on the aromatic ring. Therefore, for a molecule like this compound, a preliminary demethylation step to expose the phenol (B47542) is necessary before such coupling can occur. Once the corresponding phenol (Methyl 4-hydroxy-2-methylbenzoate) is formed, several strategies for oxidative coupling could be applied, though these are generally non-selective and can lead to a mixture of products.

Metal-Catalyzed Oxidative Coupling: Iron(III) chloride (FeCl₃) is a classic oxidant used for the oxidative coupling of phenols and their derivatives. sioc-journal.cn It can induce dimerization and even subsequent cyclization under mild conditions, as demonstrated in the coupling of phenol-substituted naphthalenes. researchgate.net Other oxidants like phenyliodine(III) bis(trifluoroacetate) (PIFA) have been used for the C-C oxidative dimerization of complex heterocyclic systems. nih.gov

Electrocatalytic Methods: A modern approach involves paired electrocatalysis, which can enable intermolecular oxidative coupling. This strategy uses anodic oxidation to generate carbon-centered radicals which can then couple with other species. rsc.org

Enzymatic Dimerization: Cytochrome P450 enzymes can also catalyze intermolecular oxidative coupling to form complex dimeric structures from simple monomeric building blocks. nih.gov This biomimetic approach offers a pathway to complex natural product-like scaffolds. nih.gov

These strategies highlight potential pathways for dimerization, but their application to the specific phenol derived from this compound would require significant optimization to control regioselectivity and prevent the formation of complex product mixtures.

Biological and Pharmacological Research Perspectives on Methyl 4 Methoxy 2 Methylbenzoate

Methyl 4-methoxy-2-methylbenzoate as a Model Compound in Biological Studies

In the field of drug discovery and development, simple, well-characterized molecules often serve as model compounds or starting points for the synthesis of more complex, biologically active agents. This compound and its isomer, methyl 4-methoxybenzoate (B1229959), fit this role perfectly. ontosight.ai Their structure can be systematically modified to create libraries of analogue compounds. Researchers utilize these series of related compounds to investigate how specific structural changes influence biological activity, a process known as establishing a Structure-Activity Relationship (SAR).

For example, the ester group of methyl 4-methoxybenzoate can be reacted with hydrazine (B178648) hydrate (B1144303) to form 4-methoxybenzoylhydrazide. This intermediate is then combined with various aldehydes to produce a diverse range of 4-methoxybenzoylhydrazones. researchgate.net This synthetic strategy demonstrates how the basic methyl benzoate (B1203000) scaffold is a crucial starting block for generating novel molecules with potential therapeutic value, such as antiglycation agents. researchgate.net The exploration of such derivatives in various biological assays helps to identify lead compounds that can be further optimized for improved efficacy and specificity. ontosight.ai

Exploration of Potential Biological Activities of this compound Analogues

The core structure of this compound is present in numerous compounds that have been investigated for a range of pharmacological effects.

Antimicrobial Activity Studies

Derivatives of benzoic acid have shown promise as antimicrobial agents. Studies on compounds with similar structural motifs, such as furan (B31954) and thiourea (B124793) derivatives, reveal significant biological activity. For instance, methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, a furan derivative, has demonstrated potent activity against a panel of gram-positive and gram-negative bacteria, as well as various fungi. uem.br Its minimum inhibitory concentration (MIC) was found to be as low as 15.6 µg/mL against Staphylococcus aureus and Acinetobacter baumannii. uem.br

Similarly, newly synthesized 2-((4-ethylphenoxy)methyl)benzoylthioureas have been tested against diverse bacterial and fungal strains, proving active at low concentrations. researchgate.net The research highlighted that the type and position of substituents on the phenyl ring attached to the thiourea moiety significantly influence the antimicrobial activity. Electron-donating groups like methyl and ethyl enhanced activity against Gram-positive and fungal strains, while iodine and nitro groups favored activity against Gram-negative bacteria. researchgate.net

Anti-inflammatory and Analgesic Drug Development

The development of novel anti-inflammatory and analgesic drugs is an active area of research where benzoate-related structures are explored. For example, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov In these studies, Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate was identified as being more active than acetylsalicylic acid in a writhing test. nih.gov Another compound in the series, Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov

Further research into selective cyclooxygenase-2 (COX-2) inhibitors has involved designing analogues of diarylcyclopentenyl compounds. nih.gov These studies aim to create potent anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Some of the novel compounds synthesized showed appreciable in vitro COX-2 inhibitory activity, with IC50 values in the micromolar range. nih.gov

Enzyme Inhibition Studies (e.g., Kinase, HDAC Inhibitors)

Enzymes like kinases and histone deacetylases (HDACs) are crucial targets in cancer therapy. Researchers have designed and synthesized dual inhibitors that target both protein kinase CK2 and HDACs. nih.gov One study described N-Hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide as a promising inhibitor with high cytotoxic and proapoptotic activity against cancer cell lines. nih.gov While structurally distinct from this compound, this research exemplifies the strategy of modifying core structures to achieve potent and specific enzyme inhibition. The development of such multi-target agents is a significant trend in the search for more effective anticancer drugs. nih.gov

Antiglycation Activity of Derivatives

Advanced glycation end products (AGEs) are implicated in the complications of diabetes. Inhibiting their formation is a key therapeutic strategy. Derivatives of 4-methoxybenzoic acid have been synthesized and shown to possess significant antiglycation activity. researchgate.net A study on 4-methoxybenzoylhydrazones found that several compounds in the series were more potent than the standard inhibitor, rutin. researchgate.net The activity of these compounds is thought to be related to their ability to inhibit glycoxidation. researchgate.net

Another study identified 2,3-dimethoxy-5-methyl-1,4-benzoquinones and 2-methyl-1,4-naphthoquinones as novel glycation inhibitors. nih.gov The most potent compound, a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) derivative, had an IC50 value of approximately 50 µM. nih.gov

Below is a table summarizing the antiglycation activity of selected 4-methoxybenzoylhydrazone derivatives compared to the standard, Rutin.

| Compound | IC50 (μM) |

|---|---|

| Compound 1 | 216.52 ± 4.2 |

| Compound 2 | 394.76 ± 3.35 |

| Compound 3 | 289.58 ± 2.64 |

| Compound 6 | 227.75 ± 0.53 |

| Compound 7 | 242.53 ± 6.1 |

| Compound 11 | 287.79 ± 1.59 |

| Compound 15 | 748.71 ± 7.8 |

| Rutin (Standard) | 294.46 ± 1.50 |

Structure-Activity Relationships (SAR) in this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. drugdesign.org By making systematic modifications to a lead compound, chemists can identify the key structural features—or pharmacophores—responsible for its therapeutic effects. iomcworld.comnih.gov

For benzoic acid derivatives, SAR studies have revealed several important principles. The nature and position of substituents on the phenyl ring are critical. iomcworld.com For instance, in the case of antiglycation 4-methoxybenzoylhydrazones, the presence and position of hydroxyl groups on the aldehyde-derived portion of the molecule significantly impact activity. researchgate.net Dihydroxy-substituted compounds, where the hydroxyl groups can act to inhibit glycoxidation, showed high potency. researchgate.net

In the development of anti-inflammatory agents, the substitution pattern on the aromatic rings dictates the selectivity and potency of COX-2 inhibition. nih.gov Similarly, for trisubstituted isoxazole (B147169) inverse agonists, SAR studies have shown that a 2,6-disubstituted phenyl ring and a C-4 benzoic acid moiety are optimal for activity. dundee.ac.uk The introduction of a fluorine atom at the ortho position of the benzoic acid part was also found to be well-tolerated. dundee.ac.uk

The general findings from various SAR studies on related benzoate derivatives can be summarized as follows:

Role of the Aromatic Ring : The phenyl core is often crucial for hydrophobic interactions with biological targets. iomcworld.com

Impact of Substituents : The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of substituents can dramatically alter activity. researchgate.netnih.gov For example, methoxy (B1213986) groups can influence activity, with the position of substitution (ortho, meta, or para) being a key determinant. drugdesign.org

Importance of Functional Groups : Groups capable of forming hydrogen bonds, such as hydroxyl (-OH) or amino (-NH2) groups, are often essential for binding to receptor sites. drugdesign.orgiomcworld.com

These principles guide the rational design of new, more effective therapeutic agents based on the versatile this compound scaffold.

Pharmacokinetic and Pharmacodynamic Considerations (Excluding Dosage/Administration)

Direct pharmacokinetic (PK) and pharmacodynamic (PD) studies on this compound are not readily found in scientific literature. However, based on its chemical structure as a methyl ester of a substituted benzoic acid, its likely metabolic fate and potential biological interactions can be inferred from general metabolic principles and data on related compounds.

Predicted Metabolism and Pharmacokinetics: As an ester, this compound is expected to undergo hydrolysis by various esterase enzymes present in the body (in plasma, liver, and other tissues) to yield its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid, and methanol (B129727). This biotransformation is a common metabolic pathway for ester-containing drugs and xenobiotics. The rate and extent of this hydrolysis would be a key determinant of the compound's pharmacokinetic profile.

The resulting 4-methoxy-2-methylbenzoic acid would then likely undergo further metabolism, potentially through conjugation reactions (e.g., glucuronidation or amino acid conjugation) to form more water-soluble metabolites that can be readily excreted. The lipophilicity, influenced by the methoxy and methyl groups on the benzene (B151609) ring, will affect its absorption and distribution characteristics. ontosight.ai

Pharmacodynamic Profile Inferences: The pharmacodynamic activity of this compound would largely be determined by the parent compound and its primary metabolite, 4-methoxy-2-methylbenzoic acid. Research on derivatives of benzoic acid and related structures points towards potential anti-inflammatory and analgesic activities. chemimpex.comgoogle.com

Anti-inflammatory and Analgesic Potential: The parent acid, 4-methoxy-2-methylbenzoic acid, is recognized as a key intermediate in the synthesis of anti-inflammatory and analgesic agents. chemimpex.com This suggests that the scaffold has structural features amenable to interacting with targets in inflammatory and pain pathways. Studies on other benzoic acid derivatives have shown inhibition of enzymes like cyclooxygenase (COX), which are critical mediators of inflammation. nih.govnih.govmdpi.com For instance, modifications of benzoic acid structures have been explored to enhance selectivity for COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com

Other Potential Activities: Derivatives of methoxybenzoic acid have been investigated for a range of other biological activities. For example, esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated as potent agonists and antagonists for 5-HT4 receptors, which are involved in gastrointestinal motility. nih.gov This highlights that the methoxy-benzoate scaffold can be adapted to interact with various biological receptors.

The table below summarizes the observed activities of compounds structurally related to the this compound scaffold.

| Compound Class | Observed Biological Activity | Potential Mechanism of Action | Reference |

| Benzoic Acid Derivatives | Anti-inflammatory, Analgesic | Inhibition of cyclooxygenase (COX) enzymes | chemimpex.comnih.govmdpi.com |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Anti-nociceptive (Analgesic) | Interaction with COX-2 receptor | nih.govmdpi.com |

| 4-amino-5-chloro-2-methoxybenzoic acid esters | 5-HT4 receptor agonism/antagonism | Modulation of serotonin (B10506) receptor activity | nih.gov |

| (2-Hydroxy-4-methoxyphenyl) aroyl propionic acid derivative | Anti-inflammatory | Membrane stabilization, inhibition of lipid peroxidation | researchgate.net |

Drug Design and Discovery Research Utilizing this compound Scaffolds

The primary value of this compound in a pharmacological context is its role as a chemical scaffold or building block in drug design and discovery. Its substituted benzene ring offers a versatile foundation for the synthesis of more complex molecules with tailored biological activities.

A Versatile Intermediate for Synthesis: The related compound, 4-methoxy-2-methylbenzoic acid, is described as a versatile aromatic compound and a building block in organic synthesis, particularly for pharmaceuticals. chemimpex.com Its structure is noted for allowing for easy modification, making it an ideal starting point for developing new derivatives with potentially enhanced biological activity. chemimpex.com The ester form, this compound, serves as a protected version of this acid, useful in multi-step synthetic pathways where the reactivity of the carboxylic acid needs to be temporarily masked.

Application in Anti-inflammatory and Analgesic Drug Development: The most cited application for this structural framework is in the development of anti-inflammatory and analgesic drugs. chemimpex.com Medicinal chemists can utilize the 4-methoxy-2-methylbenzoate core and systematically modify its functional groups to optimize properties such as:

Potency: Altering substituents on the ring to improve binding affinity to target enzymes or receptors.

Selectivity: Designing derivatives that preferentially bind to a specific target isoform (e.g., COX-2 over COX-1) to improve the safety profile. nih.govnih.gov

Pharmacokinetic Properties: Adjusting lipophilicity and metabolic stability to control absorption, distribution, metabolism, and excretion (ADME) profiles.

A patent for benzoic acid and benzoic acid ester derivatives highlights their utility for treating a wide range of conditions including arthritis, inflammatory bowel disorders, and pain. google.com This underscores the long-standing interest in this class of compounds for developing new therapeutics.

Scaffold for Diverse Biological Targets: Beyond inflammation and pain, the substituted benzoate scaffold is adaptable for targeting other biological systems. The ability to introduce different functional groups at various positions on the benzene ring allows for the creation of libraries of compounds for high-throughput screening against numerous targets. For example, research has shown that attaching the 4-methoxybenzamido moiety to other rings can yield compounds with potential antimicrobial or anticancer properties. ontosight.ai Furthermore, quinazoline (B50416) derivatives, which can be synthesized from benzoic acid precursors, have been developed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), demonstrating significant anticancer efficacy in preclinical models. nih.gov

The table below details research examples where the core structure is used as a building block.

| Parent Scaffold/Intermediate | Application in Drug Discovery | Therapeutic Area | Reference |

| 4-Methoxy-2-methylbenzoic acid | Intermediate in the synthesis of various pharmaceuticals. | Anti-inflammatory, Analgesic, Antihistaminic, Antipsychotic | chemimpex.comnbinno.com |

| Benzoic acid ester derivatives | Utilized as novel compounds for therapeutic use. | Anti-inflammatory (Arthritis, Psoriasis), Analgesic (Dental pain, Headache) | google.com |

| 4-bromo-2-(4-methoxybenzamido)benzoic acid | Explored for various potential biological activities. | Anti-inflammatory, Antimicrobial, Anticancer | ontosight.ai |

| Quinazoline-based pharmacophores (from benzoic acid precursors) | Scaffold for dual-target inhibitors. | Anticancer | nih.gov |

Advanced Analytical Techniques and Quality Control in Methyl 4 Methoxy 2 Methylbenzoate Research

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography is a cornerstone for separating Methyl 4-methoxy-2-methylbenzoate from starting materials, by-products, and other impurities. The choice of method depends on the specific analytical goal, whether it is rapid purity assessment or precise quantification.

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is frequently used to determine the purity of the final product and to quantify its concentration in a reaction mixture.

In a typical GC analysis, the sample is injected into a heated port where it vaporizes and is carried by an inert gas (the mobile phase), such as helium, through a capillary column. wiley-vch.de The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. For benzoate (B1203000) esters, a common stationary phase is dimethylpolysiloxane. wiley-vch.de A Flame Ionization Detector (FID) is often used for its reliability in detecting organic compounds. wiley-vch.de

For accurate quantitative analysis, an internal standard—a compound with similar properties but a distinct retention time—is added to the sample in a known concentration. nih.gov This method compensates for variations in injection volume and instrument response. nih.gov A calibration curve is typically established by analyzing a series of solutions with known concentrations of the target analyte and the internal standard. wiley-vch.de

Table 1: Example GC Analytical Conditions for Benzoate Esters

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent DB-1 (dimethylpolysiloxane), 10 m x 0.1 mm ID, 0.1 µm film | wiley-vch.de |

| Carrier Gas | Helium | wiley-vch.de |

| Flow Rate | 0.8 mL/min (constant flow) | wiley-vch.de |

| Injector Temp. | Ramped from 25°C to 250°C | unl.edu |

| Oven Program | 60°C (0 min) -> ramp at 60°C/min to 300°C (1 min) | wiley-vch.de |

| Detector | Flame Ionization Detector (FID) | wiley-vch.de |

| Internal Standard | n-Tridecane | wiley-vch.de |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It is particularly suitable for compounds that may not be sufficiently volatile or stable for GC analysis. Reverse-phase (RP) HPLC is the most common mode used for this type of compound. sielc.comsielc.com

In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com The separation occurs based on the compound's hydrophobicity; more nonpolar compounds are retained longer on the column. The mobile phase is often acidified with phosphoric acid or formic acid to ensure sharp, symmetrical peaks. sielc.comsielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.comsielc.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. researchgate.net For enhanced speed and resolution, Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., <3 µm), can be employed. sielc.comsielc.com

Table 2: Example HPLC Analytical Conditions for Methoxybenzoate Esters

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 or Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) | sielc.comsielc.comshimadzu.com |

| Mobile Phase | A: Acetonitrile (MeCN) / B: Water with Phosphoric Acid or Formic Acid | sielc.comsielc.com |

| Gradient | Isocratic or Gradient elution depending on sample complexity | shimadzu.com |

| Flow Rate | 1.0 mL/min | researchgate.netshimadzu.com |

| Column Temp. | 45 °C | shimadzu.com |

| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., at 254 nm) | researchgate.netshimadzu.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative analysis in a research setting. It is invaluable for monitoring the progress of a reaction by observing the disappearance of starting material spots and the appearance of the product spot. youtube.com

A TLC analysis involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. utexas.edu The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, a solvent system such as a mixture of hexanes and ethyl acetate. utexas.edu The mobile phase ascends the plate via capillary action, and separation occurs based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate. utexas.edu The separated spots are visualized under UV light. youtube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the components. utexas.edu

Table 3: Typical TLC Parameters for Analysis of Benzoate Esters

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 coated plates | researchgate.net |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 ratio) | youtube.com |

| Application | Monitoring reaction progress, purity check | youtube.com |

| Visualization | UV Lamp (254 nm) | youtube.com |

Advanced Spectroscopic Methods for Trace Analysis and Impurity Profiling

While chromatographic methods separate components, spectroscopic techniques are essential for identifying their structures and for detecting impurities at trace levels. Rigorous impurity profiling is critical as even small amounts of unexpected compounds can significantly impact research outcomes. ijpar.com

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. unl.edu As components elute from the GC column, they are ionized, and their mass-to-charge ratio is measured, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS links an HPLC system to a mass spectrometer. It is indispensable for analyzing less volatile impurities that are not amenable to GC. ijpar.com

For detecting elemental impurities, which may originate from catalysts or reagents, other highly sensitive spectroscopic methods are employed:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) ijpar.com

Atomic Absorption Spectroscopy (AAS) ijpar.com

These advanced methods are crucial for a comprehensive characterization of synthesized this compound, ensuring that the material is free from significant levels of organic or elemental impurities that could compromise its use in further research. ijpar.com

Quality Assurance and Control Protocols in Research Synthesis

A robust quality assurance and control (QA/QC) framework is essential to guarantee the reliability and reproducibility of research involving this compound. This begins with the raw materials and extends through the entire synthesis and analysis process.

Key protocols include:

Reagent and Solvent Qualification: All starting materials, reagents, and solvents must be of high purity and properly characterized. wiley-vch.de Using degassed or distilled solvents can prevent unwanted side reactions. wiley-vch.de

Use of Analytical Standards: A well-characterized, high-purity analytical standard of this compound is used as a benchmark for comparison. sigmaaldrich.com This standard is necessary for confirming the identity (e.g., by matching retention times in GC or HPLC) and for accurate quantification of the synthesized product.

In-Process Controls (IPCs): Techniques like TLC are used at regular intervals during the synthesis to monitor the reaction's progress. youtube.com This allows for timely adjustments and determines the optimal reaction endpoint, preventing the formation of excess by-products.

Final Product Specification: Upon completion of the synthesis and purification, the final product is analyzed to confirm its identity and purity. This involves a suite of analytical tests, including HPLC or GC to establish purity (e.g., ≥99.5%) and spectroscopic analysis (such as NMR and IR, not detailed here) to confirm the chemical structure. sigmaaldrich.com

Documentation: Meticulous records are kept for every step, from the source and purity of reagents to the exact parameters of the synthesis and the results of all analytical tests. This ensures traceability and reproducibility.

By implementing these stringent QA/QC protocols, researchers can have high confidence in the quality of the this compound they produce and use in their studies.

Conclusion and Future Outlook in Methyl 4 Methoxy 2 Methylbenzoate Research

Synthesis and Mechanistic Understanding Advancements

The primary synthesis of Methyl 4-methoxy-2-methylbenzoate and related esters has traditionally relied on Fischer-Speier esterification, where the corresponding carboxylic acid (4-methoxy-2-methylbenzoic acid) reacts with methanol (B129727) in the presence of a strong acid catalyst. The mechanism involves the protonation of the carboxylic acid, followed by a nucleophilic attack from methanol. youtube.com

Recent research, however, focuses on developing more efficient and environmentally benign synthetic routes. A significant advancement is the use of reusable solid acid catalysts, such as those based on zirconium and titanium. mdpi.com These catalysts offer advantages over traditional liquid acids like sulfuric acid by being recoverable and reducing the production of corrosive aqueous waste. mdpi.com Industrial-scale synthesis may also involve the direct methylation of the corresponding hydroxybenzoic acid using reagents like dimethyl sulphate under controlled pH conditions, a method noted for its high yields in producing related methoxybenzoates. google.com A deeper mechanistic understanding of these catalytic processes is crucial for optimizing reaction conditions to improve yield and purity.

Emerging Applications and Derivatization Pathways

This compound serves as a valuable intermediate in organic synthesis, with its true potential realized through derivatization. The existing functional groups—ester, methoxy (B1213986), and methyl—provide multiple handles for chemical modification, allowing for the creation of a diverse library of new molecules.

Research has shown that related methoxybenzoate structures can be readily modified. For instance, the methoxy group can be a site for reactions like benzamidomethylation, which has been demonstrated on similar molecules like methylparaben to produce compounds such as Methyl 4-[(benzoylamino)methoxy]benzoate. researchgate.netmdpi.com Furthermore, the aromatic ring can undergo reactions to introduce other functional groups. The synthesis of compounds like Methyl 4-amino-2-methoxybenzoate and Methyl 4-(acetylamino)-2-methoxybenzoate highlights pathways to create amine-functionalized derivatives, which are common building blocks in medicinal chemistry. ncats.iosigmaaldrich.com These derivatives are noted as intermediates in the synthesis of agents for conditions like Irritable Bowel Syndrome and have been identified as impurities in pharmaceuticals such as Metoclopramide. ncats.ionih.gov

Interdisciplinary Research Opportunities (e.g., Materials Science, Biology)

The structural features of this compound make it a candidate for exploration in fields beyond traditional chemistry.

Materials Science: Derivatives of methyl benzoates can act as monomers or intermediates for the synthesis of novel functional materials. guidechem.com By introducing various substituents onto the aromatic ring of this compound, it may be possible to regulate the physical and chemical properties of resulting polymers, creating materials with potential applications in optics or electronics. guidechem.com

Biology and Agrochemicals: There is growing evidence that substituted methyl benzoates possess significant biological activity. Studies on various isomers of methyl hydroxy-methoxybenzoate have demonstrated antifeedant effects on agricultural pests like the pine weevil, Hylobius abietis. diva-portal.org This suggests that this compound and its derivatives could be investigated as potential lead compounds for new, effective agrochemicals. The parent acid, 4-methoxy-2-methylbenzoic acid, is already used as an intermediate in the synthesis of herbicides. nbinno.com Additionally, related phenolic compounds are known for their antibacterial properties, opening an avenue for developing preservatives. researchgate.net

Challenges and Opportunities in this compound Studies

Despite its potential, research on this compound faces certain challenges. A primary hurdle is achieving high regioselectivity in synthetic transformations. The presence of multiple substituents on the benzene (B151609) ring can lead to the formation of undesired isomers, complicating purification and reducing yields. Developing cost-effective and green catalytic systems for both its primary synthesis and subsequent derivatization remains a key challenge for industrial viability. mdpi.com

These challenges, however, present significant opportunities. There is a clear opportunity to design highly selective catalysts that can control the outcome of reactions on the substituted ring. The exploration of its derivatization is still in its early stages. A systematic investigation into creating a wide array of derivatives and screening them for biological activity or material properties could lead to the discovery of novel pharmaceuticals, agrochemicals, or functional polymers.

Potential for Translational Research and Industrial Applications

The potential for this compound to be translated from academic research to industrial application is substantial. Its role as a versatile chemical building block is paramount. The parent carboxylic acid, 4-methoxy-2-methylbenzoic acid, is an intermediate in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs. nbinno.com A closely related isomer, methyl 3-hydroxy-4-methoxybenzoate, serves as a key starting material in a novel synthesis of Gefitinib, an anticancer drug. mdpi.com This underscores the value of the methoxybenzoate scaffold in the pharmaceutical industry.

Furthermore, its derivatives have potential in the cosmetics and personal care industry as preservatives, a role its parent acid already fulfills. nbinno.com The demonstrated biological activities of related compounds also point towards its utility in the agrochemical sector for developing new pesticides or herbicides. diva-portal.orgnbinno.com The successful translation of this potential will depend on the development of scalable, efficient, and economical synthetic processes.

Interactive Data Table: Potential Applications

Below is a summary of the potential application areas for this compound and its derivatives based on current research findings.

| Application Area | Specific Use | Rationale / Key Findings |

| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) | The methoxybenzoate scaffold is a key component in drugs like Gefitinib and is used to synthesize antihistamines and anti-inflammatory agents. nbinno.commdpi.com |

| Agrochemicals | Synthesis of Herbicides and Pesticides | The parent acid is an intermediate for herbicides. Related isomers show antifeedant activity against pests. diva-portal.orgnbinno.com |

| Cosmetics | Preservatives | The parent acid is used as a preservative in personal care products. nbinno.com |

| Materials Science | Monomers for Functional Polymers | Derivatives can be used to create new materials with tunable optical and electrical properties. guidechem.com |

Q & A

Q. What are the established synthetic routes for Methyl 4-methoxy-2-methylbenzoate, and what critical reaction conditions must be optimized?

this compound is synthesized via methanolysis of N-(4-methoxy-2-methylbenzoyl)-N'-methylpiperazine using sulfuric acid in methanol, yielding 71% product . Key conditions include:

- Reagent ratios : Excess methanol and catalytic sulfuric acid.

- Reaction time : 24 hours for hydrolysis in 6 N HCl (precursor step).

- Temperature : Reflux conditions for precursor hydrolysis.

- Purification : Recrystallization from benzene for intermediates .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Analytical methods include:

- NMR spectroscopy : To resolve methoxy (δ ~3.8–4.0 ppm) and methyl (δ ~2.5 ppm) groups.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., as in related benzoate derivatives) .

- Melting point analysis : Compare with literature values (e.g., 175–177°C for intermediates) .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as:

- A precursor for lactone synthesis via ortho-lithiation and benzaldehyde coupling .

- A building block for multi-step reactions due to its stable ester and methoxy groups.